molecular formula C15H28O3Si B12559435 5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one CAS No. 146174-63-2

5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one

Cat. No.: B12559435
CAS No.: 146174-63-2
M. Wt: 284.47 g/mol
InChI Key: DATHGMWPVNHSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one is an organic compound that features a furanone ring substituted with a tert-butyldimethylsilyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions and results in the formation of the silyl ether. The furanone ring can be introduced through various synthetic routes, including cyclization reactions involving appropriate precursors .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one depends on its specific application. In organic synthesis, it acts as a protected intermediate, allowing for selective reactions at other functional groups. The tert-butyldimethylsilyl group provides steric protection and can be removed under mild acidic or fluoride ion conditions to reveal the hydroxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful in selective organic transformations and as a protected intermediate in multi-step syntheses .

Properties

CAS No.

146174-63-2

Molecular Formula

C15H28O3Si

Molecular Weight

284.47 g/mol

IUPAC Name

2-[5-[tert-butyl(dimethyl)silyl]oxypentyl]-2H-furan-5-one

InChI

InChI=1S/C15H28O3Si/c1-15(2,3)19(4,5)17-12-8-6-7-9-13-10-11-14(16)18-13/h10-11,13H,6-9,12H2,1-5H3

InChI Key

DATHGMWPVNHSHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCC1C=CC(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.